![molecular formula C9H13N3O3S B028686 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine CAS No. 69500-53-4](/img/structure/B28686.png)
4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine
Overview
Description
4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine, also known as OTMMD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. OTMMD belongs to the class of thiadiazole derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor pathways. It is also believed to have an effect on the central nervous system, which may contribute to its potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it a safe compound for use in in vitro and in vivo studies. However, one limitation of using 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of studies.
Future Directions
There are several future directions for research on 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine. One area of research is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease. Another area of research is to investigate its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine, which may lead to the development of more effective therapeutic agents.
Scientific Research Applications
4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
4-[4-[[(2S)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZYFNICRHUUGD-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NSN=C2OC[C@@H]3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458782 | |
Record name | AG-G-70630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine | |
CAS RN |
69500-53-4 | |
Record name | AG-G-70630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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